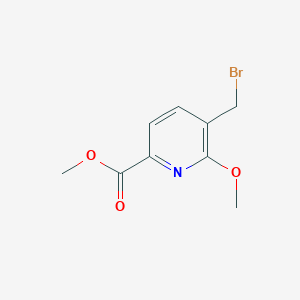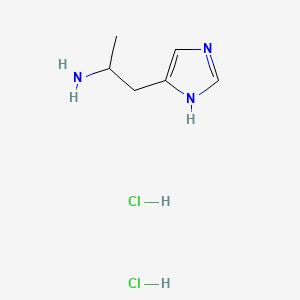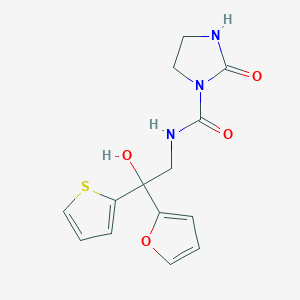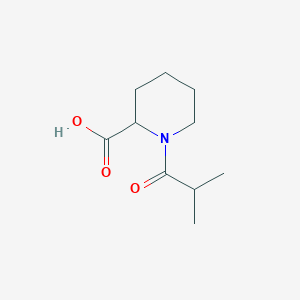![molecular formula C18H23ClN4O2S B2593902 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 862827-26-7](/img/structure/B2593902.png)
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzenesulfonamides . It is also known as PF-04971729. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The molecular formula of this compound is C18H23ClN4O2S and it has a molecular weight of 394.92.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride was prepared using organolithium reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the IUPAC name of 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is provided .
Aplicaciones Científicas De Investigación
Electrooxidation Systems for Water Treatment
The compound has been studied for its role in the treatment of poly-fluoroalkyl substances (PFAS) in water. Electrooxidation (EO) technology, which involves the use of electrode materials, has been identified as a promising method for the degradation of PFAS . The compound’s relevance in EO systems could be due to its potential as an innovative electrode material or as a part of the electrochemical reaction process to improve the degradation efficiency of pollutants.
Enhancing Scientific Thinking and Research Skills
In the context of higher education, particularly in scientific research, the compound could be used as a case study to develop higher-level thinking skills among research students . By exploring the compound’s properties and applications, students can learn to conceptualize, theorize, and visualize complex scientific ideas, which are crucial skills for conducting effective research.
Machine Learning in Scientific Discovery
Machine learning (ML) techniques can leverage the compound’s data to predict its behavior and potential applications in various scientific domains . This could lead to discoveries in fields such as pharmacology, where the compound’s interactions with biological systems can be modeled and analyzed.
Space Science and Material Science
The compound may have applications in space science, particularly in the development of new materials. High-quality crystal materials, which are difficult to produce on Earth, have been obtained in space experiments . The compound’s unique structure could make it a candidate for such experiments, contributing to the preparation of high-performance semiconductor alloys.
Anti-Tubercular Agents
Research has indicated the potential of the compound as an anti-tubercular agent. Derivatives of the compound have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis . This application is particularly relevant in the search for new and effective treatments for tuberculosis.
Nonlinear Optical Applications
The compound has been studied for its optical properties, which are essential for nonlinear optical applications . Its ability to exhibit specific absorption characteristics in the visible region makes it a candidate for use in optical devices and technologies.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEIKBAKXOKDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2593824.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2593828.png)


![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)
